molecular formula C6H8N4O B2469730 6-Aminopicolinohydrazide CAS No. 5584-18-9

6-Aminopicolinohydrazide

Cat. No.: B2469730
CAS No.: 5584-18-9
M. Wt: 152.157
InChI Key: KIZIYKSOOXNJRU-UHFFFAOYSA-N
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Description

6-Aminopicolinohydrazide is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at the 6-position and a hydrazide functional group (-CONHNH₂) at the 2-position.

Properties

IUPAC Name

6-aminopyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZIYKSOOXNJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-18-9
Record name 6-Amino-2-pyridinecarboxylic acid hydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopicolinohydrazide typically involves the reaction of picolinic acid hydrazide with ammonia or an amine under controlled conditions. One common method includes the reaction of picolinic acid hydrazide with hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones, a key reaction in medicinal chemistry. For example:

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) yields N'-(arylidene)-6-aminopicolinohydrazides , which serve as precursors for bioactive metal complexes .

  • Kinetic studies on similar hydrazides show reaction rates depend on electronic effects of substituents on the carbonyl partner .

Table 1: Representative Hydrazone Derivatives

Carbonyl PartnerProduct StructureApplication
2-AcetylpyridineTridentate ligand for Cu(II) complexesAnticancer agents (IC₅₀: 1.5–4.1 μM in HeLa/MCF-7 cells)
IsonicotinaldehydeLinear polymeric complexesDNA intercalation and oxidative cleavage

Coordination Chemistry with Transition Metals

The compound acts as a multidentate ligand, coordinating via:

  • Pyridine nitrogen

  • Hydrazide carbonyl oxygen

  • Amino group (in deprotonated form)

Key Complexes and Properties:

  • Cu(II) Complexes : Exhibit square-planar or octahedral geometries. Demonstrated DNA-binding via intercalation (Kₐₚₚ: 10⁵–10⁶ M⁻¹) and ROS-mediated cytotoxicity (IC₅₀: 3.4–6.6 μM in MDA-MB-231 cells) .

  • Ni(II)/Co(II) Complexes : Show moderate antibacterial activity (MIC: 12.5–25 μg/mL against S. aureus) .

Mechanistic Insight :

  • Ligand-to-metal charge transfer (LMCT) in Cu complexes enhances ROS generation, inducing apoptosis in cancer cells .

  • Stability constants (log β) range from 8.2–14.5, depending on pH and counterions .

Nucleophilic Substitution at the Pyridine Ring

The amino group directs electrophiles to the ortho and para positions:

  • Halogenation : Treatment with NXS (X = Cl, Br) in acetic acid yields 5-halo derivatives (80–85% yield) .

  • Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at C3/C5 (limited regioselectivity, ~50% yield) .

Suzuki–Miyaura Coupling :

  • Pd-catalyzed coupling with arylboronic acids enables C–C bond formation at C5 (e.g., 5-phenyl-6-aminopicolinohydrazide, 72% yield) .

Oxidative Transformations

Controlled oxidation of the hydrazide group produces diverse products:

  • With H₂O₂ : Forms 6-aminopicolinic acid (via cleavage of N–N bond, 65% yield) .

  • With KMnO₄ : Oxidizes the pyridine ring to 3,6-dihydroxy-picolinic acid under alkaline conditions (40–50% yield) .

Acid/Base Reactivity

  • Protonation Sites : Pyridine N (pKa ≈ 3.1), hydrazide NH (pKa ≈ 8.4), amino group (pKa ≈ 10.2) .

  • Deprotonation : Forms anionic ligands at pH > 10, enhancing metal chelation in aqueous media .

Stability and Compatibility

  • Thermal Decomposition : Degrades above 220°C (TGA data) via loss of NH₃ and CO₂ .

  • pH Stability : Stable in aqueous solutions at pH 4–9; hydrolyzes rapidly under strongly acidic/basic conditions .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 6-Aminopicolinohydrazide exhibits notable antimicrobial activity. Various derivatives have been synthesized and tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, studies have shown that certain hydrazone derivatives derived from this compound demonstrate significant inhibitory effects against these microorganisms .

Antitubercular Activity
The compound has been evaluated for its potential as an anti-tuberculosis agent. Substituted amino acid hydrazides, including those derived from this compound, have shown promising results against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies revealed that modifications to the hydrazide structure can enhance therapeutic efficacy .

Anticancer Potential
Recent investigations into the pharmacological properties of this compound have highlighted its potential as an anticancer agent. The compound acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a critical role in cell survival pathways. By modulating the MAPK signaling pathway, it may influence tumorigenesis and other related conditions .

Applications in Drug Development

Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its ability to form stable complexes with various biologically active molecules makes it a valuable component in drug formulation processes .

Research on Drug Resistance
The ongoing research into the mechanisms of drug resistance in pathogens has identified this compound derivatives as potential candidates for overcoming resistance mechanisms, particularly in tuberculosis treatment. This includes compounds that can circumvent known resistance pathways, providing new avenues for effective therapies .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E. coli with specific derivatives showing higher efficacy.
Study 2Antitubercular EfficacyIdentified several derivatives with enhanced activity against drug-resistant strains of M. tuberculosis.
Study 3Anticancer MechanismShowed that this compound inhibits ASK1, affecting cancer cell survival pathways and suggesting potential for anticancer therapies.

Mechanism of Action

The mechanism of action of 6-Aminopicolinohydrazide involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 6-Aminopicolinohydrazide and related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C₆H₈N₄O 152.15 g/mol Pyridine, -NH₂ (6-position), -CONHNH₂ Chelation, potential bioactive agent
6-Methoxypicolinohydrazide C₇H₉N₃O₂ 167.16 g/mol Pyridine, -OCH₃ (6-position), -CONHNH₂ Likely used in metal coordination
6-Chloropicolinic Acid C₆H₄ClNO₂ 157.55 g/mol Pyridine, -Cl (6-position), -COOH Herbicide intermediate, metal ligand
6-Amino-3-pyridinecarboxylic Acid C₆H₆N₂O₂ 138.12 g/mol Pyridine, -NH₂ (6-position), -COOH High solubility (Log S: -1.5), drug synthesis
2-Amino-6-methylpyrazine C₅H₇N₃ 109.13 g/mol Pyrazine, -NH₂ (2-position), -CH₃ (6) Pharmaceutical intermediate

Key Findings:

Functional Group Impact: Hydrazide vs. Carboxylic Acid: The hydrazide group in this compound enhances its ability to form stable complexes with transition metals compared to 6-chloropicolinic acid’s carboxylic acid group, which is more acidic and less nucleophilic .

Synthetic Accessibility: Compounds like 6-Amino-3-pyridinecarboxylic acid are synthesized via phosphorylation and condensation reactions, while hydrazide derivatives may require hydrazine-mediated substitutions, as seen in patent-based synthesis methods (e.g., LCMS and HPLC retention time: 0.75 minutes for related compounds) .

Bioactivity and Applications: 6-Chloropicolinic acid is a precursor in herbicide production, whereas 2-Amino-6-methylpyrazine serves as a building block for antiviral drugs.

Physicochemical Properties: 6-Amino-3-pyridinecarboxylic acid exhibits moderate solubility (Log S: -1.5) and high gastrointestinal absorption, contrasting with the hydrazide’s likely lower solubility due to hydrogen bonding capacity .

Biological Activity

6-Aminopicolinohydrazide is a compound derived from the amino-pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways involving hydrazine derivatives and picolinic acid. The characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study found that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 3.1 to 250 µg/mL. Specifically, compounds derived from hydrazides have demonstrated superior activity against resistant bacterial strains, suggesting their potential as candidates for new antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
This compound10-50Antibacterial
Hydrazone Derivative A3.1Antitubercular
Hydrazone Derivative B7.8Antistaphylococcal

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, hydrazone derivatives have shown cytotoxic effects against several cancer cell lines, with IC50 values ranging from 4 to 17 μM against A549 and MCF-7 cells . The introduction of specific substituents on the hydrazone structure has been correlated with enhanced anticancer activity.

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, hydrazones have been reported to possess anti-inflammatory and analgesic properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce pain in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect the compound's reactivity and interaction with biological targets. For example, substitutions at specific positions on the pyridine ring have been linked to improved binding affinity to target proteins involved in disease pathways .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various hydrazone derivatives, this compound demonstrated a strong inhibitory effect against Staphylococcus aureus strains, highlighting its potential in treating infections caused by resistant bacteria .
  • Anticancer Activity : A series of hydrazone derivatives were tested against human cancer cell lines, revealing that modifications in the hydrazone structure led to significant increases in cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutics .

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